molecular formula C17H11Cl B011428 7-Chloromethylfluoranthene CAS No. 103393-71-1

7-Chloromethylfluoranthene

Cat. No. B011428
M. Wt: 250.7 g/mol
InChI Key: YQWDZLYVEVNEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloromethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique chemical properties. PAHs are organic compounds that are formed during the incomplete combustion of fossil fuels, wood, and other organic materials. They are known to have carcinogenic and mutagenic properties, making them a subject of intense research in the field of environmental health.

Mechanism Of Action

The mechanism of action of 7-Chloromethylfluoranthene is not well understood. However, it is believed to act through the formation of DNA adducts, which can lead to mutations and cancer.

Biochemical And Physiological Effects

7-Chloromethylfluoranthene has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to induce oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Chloromethylfluoranthene in lab experiments is its unique chemical properties, which make it a useful model compound for studying the carcinogenic and mutagenic properties of 7-Chloromethylfluoranthenes. However, one of the limitations of using 7-Chloromethylfluoranthene in lab experiments is its potential toxicity, which can make it difficult to work with.

Future Directions

There are a number of future directions for research on 7-Chloromethylfluoranthene. One direction is to study its potential as a biomarker for 7-Chloromethylfluoranthene exposure. Another direction is to study its potential as a therapeutic target for cancer. Additionally, further research is needed to better understand its mechanism of action and its potential toxicity.

Synthesis Methods

7-Chloromethylfluoranthene can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Friedel-Crafts reaction involves the reaction of fluoranthene with chloromethyl benzene in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of fluoranthene with a boronic acid derivative in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of fluoranthene with an alkynyl derivative in the presence of a palladium catalyst.

Scientific Research Applications

7-Chloromethylfluoranthene has been widely used in scientific research due to its unique chemical properties. It has been used as a model compound to study the carcinogenic and mutagenic properties of 7-Chloromethylfluoranthenes. It has also been used to study the environmental fate and transport of 7-Chloromethylfluoranthenes.

properties

CAS RN

103393-71-1

Product Name

7-Chloromethylfluoranthene

Molecular Formula

C17H11Cl

Molecular Weight

250.7 g/mol

IUPAC Name

7-(chloromethyl)fluoranthene

InChI

InChI=1S/C17H11Cl/c18-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(16(11)13)17(12)14/h1-9H,10H2

InChI Key

YQWDZLYVEVNEIF-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CCl

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CCl

Other CAS RN

103393-71-1

synonyms

7-CHLOROMETHYLFLUORANTHENE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.